molecular formula C26H28N6O2 B11462198 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide

Cat. No.: B11462198
M. Wt: 456.5 g/mol
InChI Key: SIEUENJOVIZTQH-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide is a complex organic compound that features a combination of pyrimidine, indole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrimidine Moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Synthesis of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The pyrimidine and indole derivatives are then coupled using a suitable linker, often involving amide bond formation through the use of coupling reagents like carbodiimides.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

    Scalability: Ensuring the reactions are scalable for large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its interactions with biological macromolecules like proteins and nucleic acids.

    Chemical Biology: Use as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(4,6-dimethoxypyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide
  • N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide

Uniqueness

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H28N6O2

Molecular Weight

456.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylbenzamide

InChI

InChI=1S/C26H28N6O2/c1-16-7-5-6-8-21(16)24(33)31-25(32-26-29-17(2)13-18(3)30-26)27-12-11-19-15-28-23-10-9-20(34-4)14-22(19)23/h5-10,13-15,28H,11-12H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

SIEUENJOVIZTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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